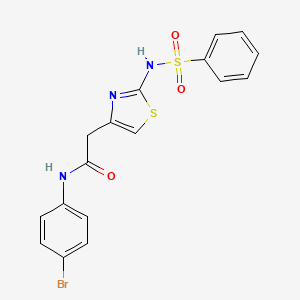

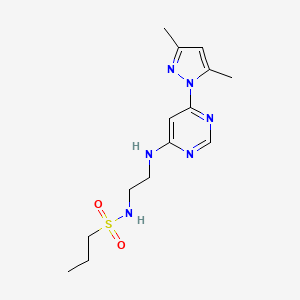

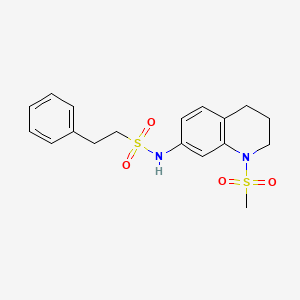

3-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

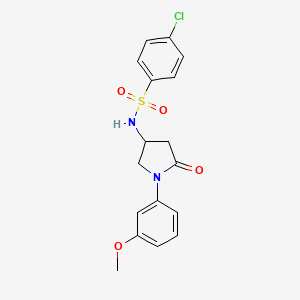

3-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)benzonitrile, also known as TCS 2312, is a synthetic compound that has been developed for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers studying various aspects of human health and disease.

Scientific Research Applications

Enantioselective Catalysis

Research has highlighted the importance of chiral six-membered nitrogen heterocycles, including piperazines, in the synthesis of bioactive compounds. Specifically, the enantioselective hydrogenation of quinoxalines and benzoxazines has been studied for producing optically active tetrahydroquinoxalines and dihydro-2H-benzoxazines, which are significant in drug discovery and naturally occurring alkaloids. This method represents a direct and atom-economic approach to synthesizing chiral compounds, crucial for the life sciences industries (Fleischer et al., 2013).

Antimicrobial and Antiviral Activities

Derivatives of piperazine have been synthesized and evaluated for their biological activities, including anti-TMV (Tobacco mosaic virus) and antimicrobial effects. Notably, new urea and thiourea derivatives of piperazine have shown promising results against various microbial strains, demonstrating the potential of piperazine derivatives in developing new antimicrobial agents (Krishna Reddy et al., 2013).

Anticancer Activities

The synthesis and evaluation of 1,2,4-triazole derivatives have been undertaken to explore their potential as anticancer agents. The structural modification and incorporation of piperazine units into these compounds have led to derivatives with significant in vitro cytotoxic effects, showcasing the role of piperazine-based compounds in cancer research (Bektaş et al., 2007).

Drug Discovery and Development

Piperazine derivatives have been extensively studied for their central pharmacological activity, primarily involving the activation of the monoamine pathway. These studies have led to the identification of piperazine derivatives as potential therapeutic tools in treating conditions such as psychosis, depression, and anxiety. The broad application of piperazine derivatives in medicinal chemistry underscores their importance in the discovery and development of new therapeutic agents (Brito et al., 2018).

Safety and Hazards

Working with chemicals always requires appropriate safety measures. This includes wearing protective glasses, clothing, and gloves, and avoiding skin contact . If toxic or irritating substances are produced during an experiment, the operation should be completed in a glove box to avoid harm to the experimenter . After the experiment, waste should be classified and stored, and handed over to a professional waste gas treatment company to avoid environmental pollution .

properties

IUPAC Name |

3-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c21-14-15-4-3-6-17(12-15)20(26)25-10-8-24(9-11-25)19-13-16-5-1-2-7-18(16)22-23-19/h3-4,6,12-13H,1-2,5,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJYQWRQJCMBBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

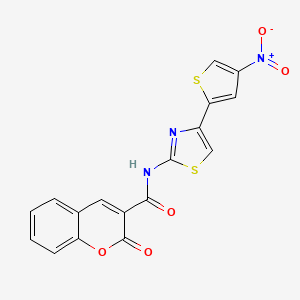

![N1-(3-ethoxypropyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2898224.png)

![2-[(Benzenesulfonyl)methyl]-4-(trifluoromethyl)pyridine](/img/structure/B2898233.png)